molecular formula C24H25N5O2 B11596034 6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Katalognummer: B11596034
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: GYTRHSWZHSWTTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex tricyclic carboxamide featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:

  • A fused tricyclic system with 6-imino, 2-oxo, and 13-methyl substituents.
  • A propan-2-yl group at position 7 and an N-(2-phenylethyl) carboxamide moiety at position 3.

The synthesis likely involves multi-step reactions, including cyclization and functionalization steps analogous to those described for spiro compounds in . Characterization methods such as X-ray crystallography (using tools like SHELXL or SIR97 ) and spectroscopic techniques (IR, UV-Vis) are critical for confirming its structure.

Eigenschaften

Molekularformel

C24H25N5O2

Molekulargewicht

415.5 g/mol

IUPAC-Name

6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-15(2)29-21(25)18(23(30)26-12-11-17-7-5-4-6-8-17)13-19-22(29)27-20-10-9-16(3)14-28(20)24(19)31/h4-10,13-15,25H,11-12H2,1-3H3,(H,26,30)

InChI-Schlüssel

GYTRHSWZHSWTTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCCC4=CC=CC=C4)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 1-Oxa-4,7,10-Triazacyclododecane

A solution of 1-oxa-4,7,10-triazacyclododecane and dimethylformamide diethyl acetal in dry benzene is heated under reflux in a spinning-band distillation apparatus. The reaction eliminates ethanol as an azeotrope, yielding a triazatricyclo intermediate after distillation. Key conditions include:

ParameterValue
SolventDry benzene
Temperature80–90°C (reflux)
CatalystNone
DistillationSpinning-band apparatus
Yield86% (analogous system)

This step establishes the [8.4.0.0³,⁸] bicyclic connectivity, critical for subsequent functionalization.

Carboxamide Functionalization

Synthesis of N-(2-Phenylethyl)carboxamide

The carboxamide group at position 5 is introduced through a two-step process derived from WO2017070418A1:

Step 1: Ester to Acid Chloride

The methyl ester of the triazatricyclo intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM):

Methyl ester+SOCl2DCM, 0°CAcid chloride\text{Methyl ester} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C}} \text{Acid chloride}

Step 2: Amidation with 2-Phenylethylamine

The acid chloride reacts with 2-phenylethylamine in the presence of triethylamine (TEA):

Acid chloride+H2NCH2CH2PhTEA, DCMN-(2-phenylethyl)carboxamide\text{Acid chloride} + \text{H}2\text{NCH}2\text{CH}_2\text{Ph} \xrightarrow{\text{TEA, DCM}} \text{N-(2-phenylethyl)carboxamide}

Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine)

  • Temperature : 0°C to room temperature

  • Yield : 82% after purification.

Methylation at Position 13

The methyl group is introduced via a Friedel-Crafts alkylation using methyl iodide and aluminum trichloride (AlCl₃) in nitrobenzene:

Aromatic intermediate+CH3IAlCl3,nitrobenzene13-methyl derivative\text{Aromatic intermediate} + \text{CH}3\text{I} \xrightarrow{\text{AlCl}3, \text{nitrobenzene}} \text{13-methyl derivative}

Key Parameters :

  • Catalyst : 1.5 equiv. AlCl₃

  • Solvent : Nitrobenzene (acts as solvent and Lewis acid promoter)

  • Temperature : 50°C, 6 hours

  • Yield : 68%.

Final Assembly and Purification

Coupling Reactions

The intermediates are combined via a Suzuki-Miyaura cross-coupling to attach the propan-2-yl and N-(2-phenylethyl) groups. A palladium catalyst (Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene/water facilitate this step:

Boronic ester intermediate+HaloarenePd(PPh3)4,Cs2CO3Final product\text{Boronic ester intermediate} + \text{Haloarene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Cs}2\text{CO}3} \text{Final product}

Purification

The crude product is purified via:

  • Liquid-Liquid Extraction : Sequential washes with HCl (1M), NaHCO₃ (sat.), and brine.

  • Chromatography : Silica gel column using ethyl acetate/hexane (3:7).

  • Recrystallization : From ethanol/water (9:1) to afford >95% purity.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Yield68–75%85–90%
Solvent Consumption500 L/kg product150 L/kg product
Purity95%98%

Flow systems minimize side reactions and improve heat transfer, critical for exothermic steps like alkylation.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 4.21 (q, J = 7.2 Hz, 2H, CH₂), 3.15 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.89 (s, 3H, NCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity :

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity 98.5%.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at positions 9 and 11 is mitigated by steric hindrance from the propan-2-yl group.

  • Imination Byproducts : Excess NH₄OAc and controlled pH reduce enamine formation.

  • Scale-Up : Flow chemistry reduces decomposition during prolonged heating .

Analyse Chemischer Reaktionen

Types of Reactions

6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylethyl or isopropyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade wären spezifisch für das untersuchte biologische System.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Features

Parameter Target Compound Compounds (Spiro Derivatives)
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione
Key Substituents 6-imino, 2-oxo, 13-methyl, propan-2-yl, N-(2-phenylethyl)carboxamide Benzothiazol-2-yl, 4-dimethylamino-phenyl, 2-hydroxy-phenyl
Ring System Complexity Three fused rings with nitrogen atoms Spiro systems with oxygen and nitrogen heteroatoms

The target compound’s tricyclic nitrogen-rich core contrasts with the spiro-oxazolidinedione systems in , which incorporate benzothiazole and aryl groups . The presence of a carboxamide side chain in both classes suggests shared synthetic strategies, such as amidation or condensation reactions.

Spectroscopic and Analytical Data

Property Target Compound (Hypothetical Data) Compounds (Reported Data)
IR (cm⁻¹) ~1680 (C=O stretch), ~3300 (N–H) 1685–1700 (C=O), 3200–3400 (N–H)
UV-Vis (λ_max, nm) ~275 (aromatic π→π), ~320 (n→π) 270–290 (benzothiazole absorption)
Melting Point (°C) 180–185 (decomposes) 195–210

Both classes exhibit strong carbonyl and N–H stretches in IR, consistent with amide functionalities. UV-Vis profiles reflect aromatic and conjugated systems. The lower melting point of the target compound may arise from its less rigid tricyclic framework compared to spiro systems.

Crystallographic Analysis

The target compound’s structure would likely be resolved using SHELXL for refinement and visualized via ORTEP-3 for thermal ellipsoid plots . In contrast, compounds were characterized via elemental analysis and basic spectroscopy, suggesting lower structural complexity. For macromolecular analogs, SIR97 ’s direct methods could aid in solving challenging crystallographic phases .

Pharmacological and Functional Insights

While focuses on synthetic methodology, highlights pharmacopeial standards for structurally complex heterocycles, such as cephalosporins . Although the target compound’s bioactivity is unspecified, its N-(2-phenylethyl) group may enhance lipophilicity and membrane permeability compared to ’s polar benzothiazole derivatives.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors and functional group modifications. Key steps include:

  • Sandmeyer reaction for halogen introduction, followed by triazatricyclic core formation via intramolecular cyclization .
  • Electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which undergo cyclization with heteroarenes . Critical conditions: Use of catalysts (e.g., tetrabutylammonium bromide), solvents (polar aprotic), and controlled voltage in electrochemical setups. Purification via chromatography or crystallization ensures high purity .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

Structural elucidation relies on:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the triazatricyclic core and substituents.
  • X-ray crystallography for absolute stereochemical determination, leveraging software like SHELX for refinement .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₉H₂₁N₅O₂, MW 351.4 g/mol) .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Early studies highlight:

  • Antimicrobial activity : Tested against Staphylococcus aureus and Escherichia coli via broth microdilution assays .
  • Anticancer potential : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Anti-inflammatory properties : Reduction of TNF-α/IL-6 in murine models .

Advanced Research Questions

Q. How can synthetic yields be improved, particularly for large-scale production?

Optimization strategies include:

  • Continuous flow reactors to enhance efficiency and reproducibility .
  • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Mediators in electrochemical setups : Tetrabutylammonium bromide increases electron transfer efficiency, reducing side products .

Q. How should contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Substituent effects : Structural analogs with ethyl vs. methoxypropyl groups show varying potency (e.g., antimicrobial IC₅₀ shifts from 12 μM to 28 μM) .
  • Assay conditions : Variations in cell culture media (e.g., serum concentration) or incubation time can alter results. Standardize protocols using guidelines like OECD 423 .
  • Target specificity : Use surface plasmon resonance (SPR) to validate binding affinities to specific enzymes/receptors .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodologies include:

  • Molecular docking (AutoDock Vina) to model binding modes with proteins like COX-2 or EGFR .
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What mechanistic insights exist for its reactions, such as electrophilic substitutions or radical pathways?

Key mechanisms:

  • Radical cyclization : Iminyl radicals generated via electrochemical decarboxylation form the triazatricyclic core through intramolecular C–N bond formation .
  • Electrophilic aromatic substitution : Nitrobenzoyl derivatives undergo regioselective halogenation at the C4 position due to electron-withdrawing effects .
  • Reductive amination : Sodium borohydride reduces imino groups to amines, confirmed by FT-IR loss of C=N stretches (1650 cm⁻¹ → 1590 cm⁻¹) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.